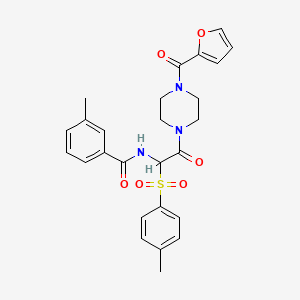

![molecular formula C17H31NO4Si B2532424 (1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane CAS No. 220623-07-4](/img/structure/B2532424.png)

(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the hydroxyl group, followed by the formation of the azabicyclic ring system and the introduction of the tert-butyl ester group.Molecular Structure Analysis

The molecular formula of this compound is C17H31NO4Si . The InChI code is 1S/C17H31NO4Si/c1-16(2,3)22-15(20)18-13(11-9-12(11)14(18)19)10-21-23(7,8)17(4,5)6/h11-13H,9-10H2,1-8H3/t11-,12+,13+/m0/s1 .Chemical Reactions Analysis

As a reagent in organic chemistry, this compound can be used as a catalyst in a variety of reactions.Physical And Chemical Properties Analysis

The molecular weight of this compound is 341.52 g/mol . Other physical and chemical properties are not specified in the available resources.科学的研究の応用

Synthesis of Constrained Peptidomimetics

(1S,2S,5R)-3-Boc-2-[(tert-butyldimethylsilyloxy)methyl]-4-oxo-3-azabicyclo[3.1.0]hexane is integral in the synthesis of constrained peptidomimetics. For instance, the compound was used in the efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, which are useful in peptide-based drug discovery (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Synthesis of Carbapenem Nuclei

The compound also plays a role in synthesizing 2-azabicyclo[2.2.0]hexane-3,5-dione, a building block for carbapenem nuclei. It is synthesized via photopyridone formation from 4-(t-butyldimethylsilyloxy)-2-pyridone followed by acid hydrolysis (Katagiri, Sato, Saikawa, Sakamoto, Muto, & Kaneko, 1985).

Development of Nonnarcotic Analgesic Agents

This compound is also used in the synthesis of nonnarcotic analgesic agents. For example, 1-aryl-3-azabicyclo[3.1.0]hexanes, synthesized through the reduction of 1-arylcyclopropanedicarboximides, have shown significant analgesic potency in various assays (Epstein, Brabander, Fanshawe, Hofmann, McKenzie, Safir, Osterberg, Cosulich, & Lovell, 1981).

Intramolecular Carbocyclization

The compound has been used in studies involving intramolecular carbocyclization, resulting in the formation of bicyclo[3.1.0]hexene structures. This research is fundamental in understanding the mechanisms of cyclopropane ring closure (Gimazetdinov, Al’mukhametov, Spirikhin, & Miftakhov, 2017).

Precursors to β-amino Acids

This compound has been used as a precursor in the synthesis of β-amino acids, which are significant in the development of compounds with specific secondary structures (Krow, Gandla, Cannon, Ross, & Carroll, 2016).

β-lactamase Inhibitors Synthesis

Additionally, it's involved in the synthesis of novel β-lactamase inhibitors derived from clavulanic acid. These inhibitors play a crucial role in combating antibiotic resistance (Hunt & Zomaya, 1982).

Synthesis of Chiral Synthons

It is also utilized in the lipase-catalyzed synthesis of chiral synthons, specifically in the preparation of optically active enantiomers of certain compounds. This process is vital for the creation of chiral substances with high enantiomeric purity (Tsuji, Onishi, & Sakata, 1999).

Scalable Synthesis

The compound has been central in the scalable synthesis of specific stereoselective azabicyclohexanes, highlighting its importance in large-scale pharmaceutical production (Gan, Clint, Meanwell, Hamann, & Belema, 2013).

Diastereoselective Synthesis

Furthermore, it is used in the diastereoselective synthesis of other compounds, such as boceprevir's gem-dimethyl bicyclic proline intermediate. This synthesis method is significant for developing potent drugs (Kallam, Eda, Sen, Datrika, Rapolu, Khobare, Gajare, Banda, Khan, Singh, Lloyd, Kandagatla, Janagili, Tadikonda, Vidavalur, Iqbal, Fox, Dahanukar, & Oruganti, 2017).

特性

IUPAC Name |

tert-butyl (1S,2S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO4Si/c1-16(2,3)22-15(20)18-13(11-9-12(11)14(18)19)10-21-23(7,8)17(4,5)6/h11-13H,9-10H2,1-8H3/t11-,12+,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYBLOHEQJEDNI-YNEHKIRRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C2CC2C1=O)CO[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]([C@H]2C[C@H]2C1=O)CO[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO4Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532343.png)

![(3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[[(3R,5S,6R,8S,9S,10S,12S,13S,14S,17R)-3,12-Dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/no-structure.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2532355.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-furamide](/img/structure/B2532356.png)

![1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532358.png)